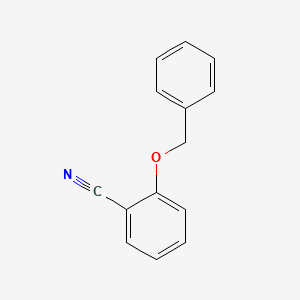

2-(Benzyloxy)benzonitrile

説明

Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 2-(benzyloxy)benzonitrile is prized for its adaptability and utility as a foundational component in the construction of more intricate molecular structures.

The chemical architecture of this compound allows for a multitude of chemical reactions. The nitrile group can undergo various transformations, such as reduction to a primary amine or conversion into other functional groups, making it a flexible building block in multi-step syntheses. ontosight.ai The benzyloxy group, on the other hand, can be readily cleaved under specific conditions, a feature that is highly useful in protecting group strategies during complex organic syntheses. ontosight.ai This dual functionality enables chemists to strategically modify the molecule at different positions, facilitating the synthesis of a diverse array of compounds. For instance, derivatives such as 2-(benzylamino)benzonitrile (B112776) can be oxidized to form benzamides or undergo substitution reactions at the benzylamino group.

The inherent reactivity of this compound makes it an ideal starting material for the assembly of complex molecular frameworks. arabjchem.org Chemists have utilized this compound and its derivatives to construct polycyclic structures and molecules with specific functional properties. The strategic placement of the benzyloxy and nitrile groups influences the electronic properties of the benzene (B151609) ring, guiding subsequent chemical reactions to create elaborate and functionally diverse molecules. mdpi.com This has led to its use in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs). google.com

Role as a Versatile Intermediate for Chemical Transformations

Relevance in Medicinal Chemistry Research

The significance of this compound extends into the field of medicinal chemistry, where it serves as a crucial precursor for biologically active compounds and as a key pharmacophore in the design of new drugs.

A substantial body of research highlights the role of this compound and its analogs as intermediates in the synthesis of compounds with significant biological activity. For example, derivatives of 2-benzyloxy-6-fluorobenzonitrile (B1274185) have been investigated for their potent antiviral activity, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. vulcanchem.com Similarly, other derivatives have been explored for their potential in treating neurological disorders and for their anticonvulsant properties. ontosight.airesearchgate.net The core structure of this compound provides a scaffold that can be systematically modified to optimize biological activity.

The benzyloxy group itself is recognized as an important pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net The benzyloxy moiety has been incorporated into various molecular scaffolds to develop inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders. nih.govresearchgate.netresearchgate.net The benzonitrile (B105546) component also contributes to the molecule's potential biological interactions, as the nitrile group can interact with the active sites of enzymes. This has led to the investigation of this compound derivatives as potential anticancer agents and modulators of protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHROPCMKBZZQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366394 | |

| Record name | 2-(benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74511-44-7 | |

| Record name | 2-(benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxy Benzonitrile and Its Derivatives

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of 2-(benzyloxy)benzonitrile derivatives. Palladium and copper-based catalytic systems are prominently featured in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. These methods have been instrumental in the elaboration of the this compound scaffold.

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key method for synthesizing alkynyl-substituted benzonitriles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.netrsc.orglucp.net The general applicability of the Sonogashira reaction allows for the coupling of various substituted aryl halides with terminal alkynes, providing access to a diverse range of functionalized benzonitrile (B105546) derivatives. researchgate.netnih.gov While traditionally requiring a copper co-catalyst, copper-free Sonogashira protocols have been developed, addressing concerns about the environmental impact and recovery of the copper reagent. lucp.netnih.gov The choice of solvent can significantly influence the reaction rate and yield, with solvents like toluene (B28343) sometimes proving superior to more polar options like DMF. lucp.net

Table 1: Catalyst and Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | Room Temp | High yields for 4-alkynylquinazolines. researchgate.net |

| Pd₂(dba)₃ / AsPh₃ | - | Toluene | - | Better yield compared to DMF for β-bromoporphyrin. lucp.net |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Air-stable, monoligated precatalyst. nih.gov |

The 3,3-disubstituted oxindole (B195798) motif is a prevalent core structure in numerous biologically active compounds and natural products. kyoto-u.ac.jp Palladium-catalyzed intramolecular reactions have emerged as a powerful strategy for the synthesis of these complex scaffolds. kyoto-u.ac.jpnih.gov One approach involves the intramolecular α-arylation of amides, where a palladium complex with chiral N-heterocyclic carbene (NHC) ligands can catalyze the asymmetric formation of spiro-oxindoles with high yields and enantioselectivities. nih.gov Another innovative method is the palladium-catalyzed intramolecular cyanoamidation of olefins, where N-(2-vinylphenyl)cyanoformamides undergo cyclization to afford 3,3-disubstituted oxindoles. kyoto-u.ac.jp A tandem reaction has also been developed where a palladium complex promotes both the cyclization of 2-(alkynyl)aryl isocyanates with benzylic alcohols and a subsequent mdpi.com rearrangement to furnish 3,3-disubstituted oxindoles in a single pot. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 3,3-Disubstituted Oxindoles

| Reaction Type | Catalyst System | Key Features | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Asymmetric Intramolecular α-Arylation | Pd complex with chiral NHC ligand (L8) | Synthesis of spiro-oxindoles and azaspiro-oxindoles. nih.gov | up to 99% | up to 97% |

| Intramolecular Cyanoamidation | Pd(dba)₂ / P(t-Bu)₃ | Rapid reaction times (15 min at 100 °C). kyoto-u.ac.jp | - | - |

| Tandem Cyclization/Rearrangement | Palladium complex | One-pot synthesis from 2-(alkynyl)aryl isocyanates. nih.gov | - | - |

Quinolone structures are significant in medicinal chemistry. Their synthesis can involve nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgpressbooks.pub In the context of quinolone synthesis, a common step is the displacement of a halide, often at the 4-position of the quinoline (B57606) ring, by various nucleophiles. mdpi.commdpi.com For instance, 4-amino-N-(4-benzyloxy)quinolines can be synthesized via the reaction of 2-alkyl-4-chloroquinolines with 4-(benzyloxy)benzylamines in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com The presence of electron-withdrawing groups on the aromatic ring facilitates the SNAr reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. researchgate.netarkat-usa.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex, couples an organoboron compound with an aryl or vinyl halide or triflate. organic-chemistry.org It has been effectively employed to introduce aryl substituents onto benzyloxy scaffolds. nih.govmdpi.com For example, 4-(2-(benzyloxy)ethyl)benzonitrile has been synthesized via the Suzuki-Miyaura coupling of benzyloxyethyltrifluoroborate with aryl bromides. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups. arkat-usa.org Ligandless palladium systems, such as Pd(OAc)₂, have also been shown to be effective catalysts, particularly in aqueous media. researchgate.net

Table 3: Suzuki-Miyaura Coupling for Aryl-Substituted Scaffolds

| Catalyst System | Substrates | Solvent | Key Features |

|---|---|---|---|

| PdCl₂AtaPhos₂ | Benzyloxyethyltrifluoroborate and aryl bromides | Toluene/Water | Broad substrate scope, good for electron-rich and -poor bromides. nih.gov |

| PdCl₂/(SPhos) | 2-Iodo-1-substituted-benzimidazoles and (hetero)aryl boronic acids | - | Microwave-assisted, compatible with diverse boronic acids. arkat-usa.org |

| Pd-bpydc-Nd | 4-Bromoanisole/4-bromobenzonitrile and phenylboronic acid | Methanol | Heterodinuclear catalyst, stable in air. mdpi.com |

Nucleophilic Aromatic Substitution Pathways in Quinolone Synthesis

Copper-Mediated and Catalyzed Reactions

Copper catalysis provides a cost-effective and efficient alternative to palladium for certain transformations. rsc.org Copper can access multiple oxidation states (Cu⁰, Cu¹, Cu²⁺, and Cu³⁺), allowing it to participate in both one- and two-electron transfer processes. scispace.com In the context of benzonitrile synthesis, copper-mediated cyanation reactions are of significant interest. One approach involves the use of benzyl (B1604629) cyanide as a cyanide source for the cyanation of aryl boronic acids or aryl halides. researchgate.net Copper can also catalyze the one-pot synthesis of benzonitriles from the reaction of benzyl cyanide and aryl iodides, with N,N-dimethylformamide (DMF) serving as the amide source in a concurrent amidation reaction. sioc-journal.cn

One-Pot Multi-Component Reactions for Imidazole (B134444) Derivatives

Gold(I)-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for activating alkynes and allenes toward nucleophilic attack, enabling a range of complex molecular transformations. mdpi.comencyclopedia.pub

Gold(I) catalysts are exceptionally effective at promoting the intramolecular cyclization of substrates containing both an alkyne and a nucleophile. In substrates containing a benzyloxy moiety, the oxygen atom can act as an internal nucleophile. For example, the gold(I)-catalyzed cyclization of o-(alkynyl)phenyl propargyl ethers can lead to the formation of complex heterocyclic frameworks. encyclopedia.pub The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity and facilitates the nucleophilic attack by the ether oxygen.

These cyclizations can proceed through different pathways, such as 5-endo-dig or 6-exo-dig, depending on the substrate structure and reaction conditions, leading to the formation of various oxygen-containing heterocycles like furanones or pyranones. organic-chemistry.org The benzyloxy group, while not always the primary reacting nucleophile, can influence the reaction's outcome through steric and electronic effects or by being part of the tether connecting the alkyne and the nucleophile. beilstein-journals.org

| Substrate Type | Gold(I) Catalyst | Cyclization Mode | Product Type |

| γ-Hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl/AgOTf | Intramolecular Cyclization | 3(2H)-Furanones |

| o-Alkynylphenyl ethers | Au(I) complex | 6-endo-dig | Isochromene derivatives |

| N-Allyl Ynamides | Gold Carbene | Cascade Polycyclization | Fused N-heterocycles |

Table 4: Examples of Gold(I)-Catalyzed Intramolecular Cyclizations. encyclopedia.puborganic-chemistry.orgacs.org

A notable application of gold(I) catalysis involving a benzyloxy group is the synthesis of allenamides from ynamides. mdpi.com In this transformation, an ynamide possessing a benzyloxy group at the propargylic position is treated with a gold(I) catalyst, such as [(JohnPhos)Au(NCMe)]SbF₆. mdpi.com The gold catalyst activates the ynamide, forming a gold-keteniminium intermediate. nih.gov

This highly reactive intermediate then undergoes a encyclopedia.pubCurrent time information in Bangalore, IN.-hydride shift, where a hydride is transferred from the benzylic position of the benzyloxy group to the central carbon of the keteniminium. mdpi.comnih.gov This step is often the rate-determining step of the reaction. nih.gov The subsequent elimination of a benzaldehyde (B42025) molecule and the gold catalyst yields the final allenamide product. mdpi.com This process demonstrates a sophisticated use of the benzyloxy group not as a simple protecting group, but as an internal hydride donor, facilitating a key mechanistic step.

| Starting Material | Catalyst | Key Intermediate | Key Mechanistic Step | Product |

| Ynamide with propargylic benzyloxy group | [(JohnPhos)Au(NCMe)]SbF₆ | Gold-keteniminium | encyclopedia.pubCurrent time information in Bangalore, IN.-Hydride Shift | Allenamide |

Table 5: Gold(I)-Catalyzed Allenamide Synthesis via Hydride Shift. mdpi.com

Intramolecular Cyclization Mechanisms Involving Benzyloxy Moieties

Other Catalytic Systems

Beyond copper and gold, other transition metals are effective in synthesizing precursors and derivatives of this compound. Iron- and cobalt-catalyzed cross-coupling reactions of organomanganese reagents with alkyl halides have been developed, offering alternative pathways for C-C bond formation. uni-muenchen.de Similarly, rhodium-catalyzed reactions, such as the hydroformylation-cyclization of propargylamines, can produce aryl-pyrroles, which are structurally related heterocyclic systems. kcl.ac.uk These alternative catalytic systems provide a broader toolbox for synthetic chemists, allowing for the strategic construction of complex molecules under various reaction conditions.

As(III) Catalysis for Hydroboration of Aldehydes

A novel development in catalysis has established the first homogeneous As(III) catalyst for the hydroboration of aldehydes. nih.govcardiff.ac.uk This was achieved by synthesizing a benzyloxy benzo-1,3,2-diazaarsole compound (3) from the reaction of a chloroarsole (1) with benzyl alcohol. nih.govcardiff.ac.uk Compound 3 demonstrated excellent catalytic activity for the hydroboration of various aldehyde substrates. nih.govcardiff.ac.uk This arsenic-based catalysis offers a new main group element approach for this significant transformation. nih.gov

The catalyst is formed through the reaction of N,N'-diisopropylbenzene diamine with AsCl₃ to yield a chloroarsole, which is then reacted with benzyl alcohol. nih.govcardiff.ac.uk The resulting benzyloxy benzo-1,3,2-diazaarsole has proven to be an effective catalyst. nih.govcardiff.ac.uk

Table 1: As(III) Catalysis for Hydroboration of Aldehydes

| Reactants | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Aldehydes, Pinacolborane | Benzyloxy benzo-1,3,2-diazaarsole (3) | Corresponding alcohols | First homogeneous As(III) catalyst for hydroboration. | nih.govcardiff.ac.uk |

N-Heterocyclic Carbene Organocatalysis in Atroposelective Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of axially chiral molecules, including biaryls. d-nb.infochemrxiv.org These catalysts are particularly effective in constructing sterically hindered C-C and C-N bonds, leading to molecules with high enantioselectivity. chemrxiv.orgnih.gov NHC catalysis has been successfully applied to the synthesis of various axially chiral compounds, such as biaryls, styrenes, and quinazolinones. chemrxiv.org

One notable application is the atroposelective synthesis of bridged biaryls containing medium-sized rings. nih.gov This is achieved through the NHC-catalyzed desymmetrization of imines derived from aminophenols, yielding 1,3-oxazepine-containing bridged biaryls in good yields and with excellent enantioselectivities. nih.gov Density functional theory (DFT) calculations have suggested that the enantioselectivity originates from favorable frontier molecular orbital interactions in the transition state. nih.gov

Table 2: NHC Organocatalysis in Atroposelective Synthesis

| Reaction Type | Catalyst | Substrates | Products | Key Feature | Reference |

|---|---|---|---|---|---|

| Desymmetrization of Imines | N-Heterocyclic Carbene | Aminophenol-derived aldimines | 1,3-Oxazepine-containing bridged biaryls | Atroposelective synthesis of novel bridged biaryls. | nih.gov |

| Annulation | N-Heterocyclic Carbene | Cyclic 1,3-diones, Ynals | Axially chiral α-pyrone-aryls | Enantioselective construction of chiral biaryls. | d-nb.info |

| Amidation | N-Heterocyclic Carbene | Quinazolinones, α,β-Unsaturated aldehydes | N-N axially chiral 3-amino quinazolinones | First NHC-catalyzed atroposelective synthesis of N-N axially chiral compounds. | chemrxiv.orgacs.org |

Cobalt-Catalyzed Cross-Electrophile Coupling for C-C Bond Formation

Cobalt-catalyzed cross-electrophile coupling has been developed as a method for forming biaryl compounds from benzonitrile derivatives and aryl halides under mild conditions. acs.orgscite.ai This approach circumvents the need for pre-formed organometallic reagents. researchgate.net The cobalt catalyst can activate the C(sp²)–CN bond, and the addition of a Lewis acid like AlMe₃ enhances the reactivity of the benzonitrile and improves cross-selectivity. acs.orgscite.ai

Mechanistic studies, including X-ray structure determination and cyclic voltammetry, have indicated that a catalytically active cobalt(I) species interacts with the aryl halide, while a lower oxidation state cobalt complex is likely involved in activating the benzonitrile derivative. acs.orgscite.ai This dual-state mechanism is supported by DFT calculations. acs.org The reaction is sensitive to the electronic properties of the substrates, and tuning the coupling partners is sometimes necessary to achieve good cross-selectivity. acs.org

Table 3: Cobalt-Catalyzed Cross-Electrophile Coupling

| Reactants | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|

| Benzonitrile derivatives, Aryl halides | Cobalt complex, AlMe₃ (Lewis acid), Reductant (e.g., zinc) | Biaryl compounds | C-C bond formation via C(sp²)-CN bond activation under mild conditions. | acs.orgscite.ai |

| Alkynyl sulfides, Unactivated chlorosilanes | Cobalt complex, Zinc (reductant) | Alkynylsilanes | Construction of C(sp)-Si bonds with excellent chemoselectivity. | nih.gov |

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of benzonitrile scaffolds.

Reductive Amination Pathways for Primary Amine Formation

The reduction of nitriles is a fundamental method for the synthesis of primary amines. wiley.com A catalyst-free approach utilizes ammonia (B1221849) borane (B79455) under thermal conditions to reduce a wide range of nitriles to primary amines in good yields. acs.org This method is environmentally friendly, generating H₂ and NH₃ as byproducts, and is tolerant of many functional groups. acs.org

Another strategy involves the use of samarium diiodide (SmI₂) activated by Lewis bases. organic-chemistry.org This system facilitates the mild reduction of nitriles to primary amines via a single electron transfer mechanism, offering an alternative to pyrophoric metal hydrides. organic-chemistry.org

For more selective transformations, direct reductive amination of nitriles with primary amines can be achieved using a Pt/C catalyst in a continuous flow microreactor, yielding secondary amines. rsc.org

Selective Ammoxidation Strategies for Benzonitrile Scaffolds

Ammoxidation provides a direct route to synthesize benzonitriles from alkylbenzenes. medcraveonline.com Industrially, this process is often a high-temperature gas-phase reaction catalyzed by metal oxides. youtube.com However, to improve selectivity and safety, alternative methods have been developed. youtube.com

One innovative strategy involves the ammoxidation of alkylbenzyl chlorides. google.com This method takes advantage of the lower reaction temperature required for the ammoxidation of a chloromethyl group compared to an alkyl group, leading to high selectivity. google.com For instance, 2,5-dichlorobenzonitrile (B1580750) can be synthesized from p-dichlorobenzene by first performing a chloromethylation followed by selective ammoxidation. google.com

Furthermore, the use of single-atom iron catalysts on N-doped carbon (Fe₁-N-C), derived from zeolitic imidazolate frameworks (ZIFs), has shown excellent activity for the ammoxidation of various alcohols to nitriles under mild, aqueous conditions. nih.govresearchgate.net

Table 4: Selective Ammoxidation Strategies

| Starting Material | Catalyst/Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Alkylbenzenes | Transition metal oxide clusters in β-zeolite pores | Benzonitriles | High selectivity and efficiency in sub-nano spaces. | medcraveonline.com |

| 2,5-Dichlorobenzyl chloride | Ammoxidation catalyst | 2,5-Dichlorobenzonitrile | Selective ammoxidation of the chloromethyl group at lower temperatures. | google.com |

| Benzylic alcohols | Fe₁-N-C single-atom catalyst | Benzonitriles | Green and sustainable route in water under mild conditions. | nih.govresearchgate.net |

Click Chemistry Approaches in Synthesis

Click chemistry offers a powerful set of reactions for rapid and efficient molecular assembly. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, other transformations involving nitriles and nitrile-derived functional groups are expanding the click chemistry toolbox. springernature.comwikipedia.org

Nitrile oxides, generated in situ, can react with alkynes in a process known as nitrile oxide/alkyne cycloaddition (NOAC) to form isoxazoles. maynoothuniversity.ie This reaction has been used to synthesize various bioinspired molecules, including modified nucleosides and carbohydrates. maynoothuniversity.ie Similarly, nitrileimines, which can be generated from chlorohydrazones, undergo [3+2] cycloaddition with activated nitriles to produce 5-aminopyrazoles. rsc.org This reaction is fast, occurs at room temperature, and aligns with the principles of green chemistry. rsc.org

A recently developed catalytic click process involves the merging of a nitrile, an allene, a diborane, and a hydrazine (B178648) or aniline. springernature.com This reaction is orthogonal to both CuAAC and sulfur-fluoride exchange (SuFEx) click reactions and produces fluorescent linkages, offering new possibilities for creating complex and functional molecules. springernature.com

Azide-Alkyne Cycloaddition (CuAAC) for Heterocycle Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.org This reaction facilitates the specific formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.gov The classic Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4 and 1,5 regioisomers, but the copper-catalyzed variant proceeds rapidly at room temperature and is highly regioselective, yielding only the 1,4-isomer. organic-chemistry.orgnih.govbeilstein-journals.org

The advantages of the CuAAC reaction include:

High Yields: The reaction is known for its efficiency, often providing excellent yields of the triazole product. nih.govmdpi.com

Mild Conditions: It can be performed under aqueous conditions, at room temperature, and is tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov

High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer. nih.gov

Rate Acceleration: The copper catalyst provides a significant rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal reaction. organic-chemistry.org

While direct CuAAC reactions involving this compound are not extensively documented, its derivatives can be readily functionalized to participate in this chemistry. For instance, an alkyne- or azide-functionalized derivative of this compound could serve as a key building block for synthesizing complex heterocyclic structures. A potential synthetic scheme could involve the one-pot, three-component reaction of a halide, sodium azide, and a terminal alkyne, catalyzed by a copper complex to produce a triazole derivative of this compound. mdpi.com Various copper catalysts, including those immobilized on supports like silica (B1680970) or graphene oxide, have been developed to facilitate these reactions, often allowing for easy catalyst recovery and reuse. mdpi.com

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst | None (Thermal) | Copper(I) salts (e.g., CuSO₄/sodium ascorbate, CuI) |

| Temperature | Elevated | Room Temperature |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-disubstituted isomer nih.gov |

| Reaction Rate | Slow | Highly accelerated (up to 10⁷-fold) organic-chemistry.org |

| Scope | Broad | Broad, tolerant of many functional groups organic-chemistry.org |

Light-Triggered Photoclick Chemistry for Diverse Organic Structures

Photoclick chemistry represents a significant advancement in chemical ligation, allowing for reactions to be initiated with spatial and temporal precision using light. nih.gov A prominent example is the photoinduced tetrazole-alkene cycloaddition. In this reaction, a tetrazole is irradiated with light, leading to the extrusion of nitrogen gas and the formation of a highly reactive, transient nitrile imine. This intermediate is then rapidly trapped by an alkene to form a stable pyrazoline cycloadduct. nih.gov

The key advantage of this methodology is its spatiotemporal control. nih.govscispace.com The reaction only occurs in areas exposed to a light source of a specific wavelength, enabling the precise modification of materials or molecules in a defined pattern. Recent developments have focused on creating tetrazoles that can be activated by two-photon excitation (2PE) using near-infrared (NIR) light, which allows for deeper tissue penetration and reduced scattering, making it suitable for applications in biological systems. scispace.com

For a compound like this compound, this technology could be applied by synthesizing derivatives containing either a photolabile tetrazole group or a reactive alkene. For example, a tetrazole-functionalized this compound derivative could be used to "click" onto an alkene-modified protein or polymer surface upon light exposure, thereby anchoring the benzonitrile moiety to a specific location. This approach has been used for protein labeling in living cells and for creating "smart" hydrogels for 3D cell cultures. nih.gov

Bioorthogonal Conjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. nih.gov These strategies are invaluable for drug delivery, diagnostics, and in vivo imaging. Derivatives of this compound can be incorporated into bioorthogonal systems, particularly for the development of antibody-drug conjugates (ADCs) and prodrugs. acs.orgnih.gov

One strategy involves caging a biologically active molecule with a protective group that can be removed via a bioorthogonal reaction at a specific target site. acs.org For instance, a therapeutically active derivative of this compound could have its crucial functional group (e.g., a phenol) masked with a bioorthogonally cleavable group. This renders the drug inert until it reaches its target, where an external trigger or a specific catalyst can "uncage" it. Palladium-mediated deprotection of propargyl groups is one such bioorthogonal cleavage reaction that has been successfully used to activate prodrugs under physiological conditions. acs.org

In the context of ADCs, a derivative of this compound could be attached to a tumor-targeting antibody via a linker. nih.govacs.org Click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions, are often employed for this conjugation, ensuring that the drug is attached to a specific site on the antibody. nih.govgoogle.com This site-specific conjugation leads to a homogeneous ADC product with an optimized drug-to-antibody ratio, enhancing its therapeutic window and efficacy. nih.gov

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals, including this compound. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. acs.orgnih.gov

Eco-Benign Reaction Conditions and High Atom Economy

A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgnih.gov Synthetic pathways with high atom economy are inherently less wasteful. Catalytic reactions are particularly favored as they can achieve high yields and selectivity while using only a small amount of catalyst, which can often be recycled. figshare.com For example, the synthesis of benzonitrile derivatives using heterogeneous catalysts that can be easily separated and reused minimizes waste and simplifies purification. researchgate.net

Green chemistry metrics such as the Environmental factor (E-factor), which quantifies the amount of waste produced per kilogram of product, and Process Mass Intensity (PMI), which considers the total mass used in a process, are used to evaluate the environmental footprint of a synthesis. nih.govrsc.org Syntheses with low E-factors and PMIs are considered more environmentally benign.

Utilization of Green Solvents in Catalytic Syntheses

Traditional organic synthesis often relies on volatile and toxic organic solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. Green chemistry promotes the use of safer, more sustainable alternatives. colab.ws For the synthesis of benzonitrile and its derivatives, several greener solvents have been explored:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many reactions, particularly those employing water-soluble catalysts. researchgate.net

Ionic Liquids (ILs): These are salts with low melting points that are non-volatile and have high thermal stability. Certain ILs can act as both the solvent and the catalyst, simplifying the reaction setup and enabling easy recycling. rsc.org In one green synthesis of benzonitrile, an ionic liquid was shown to act as a co-solvent, catalyst, and phase-separation agent, leading to 100% conversion and yield. rsc.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as γ-valerolactone or 2-methyl-THF, are becoming viable replacements for petroleum-derived solvents. colab.wsbohrium.com

Solvent-free Conditions: Conducting reactions without any solvent (neat) or using mechanochemistry (grinding) represents the greenest approach, eliminating solvent waste entirely. researchgate.netencyclopedia.pub

Environmentally Benign Reduction Processes for Nitriles

The reduction of the nitrile group to a primary amine is a fundamental transformation. Green chemistry seeks to replace traditional reducing agents like lithium aluminum hydride (LiAlH₄), which are often pyrophoric and require anhydrous conditions, with safer and more environmentally friendly alternatives.

Several benign methods for nitrile reduction have been developed:

Catalytic Hydrogenation: This is an atom-efficient process that uses hydrogen gas as the reductant, producing only the desired amine with no byproducts. researchgate.net Catalysts based on transition metals like palladium, nickel, or copper are commonly used. researchgate.net

Transfer Hydrogenation: This method uses a safe source of hydrogen, such as formic acid or isopropanol, in the presence of a catalyst.

Ammonia Borane: A wide range of nitriles can be reduced to primary amines using ammonia borane under thermal conditions without any catalyst. This reaction is environmentally benign, generating only H₂ and NH₃ as byproducts, and is tolerant of many functional groups. acs.orgorganic-chemistry.org

Nickel Boride: An in-situ generated nickel boride catalyst, from the combination of nickel(II) chloride and sodium borohydride, offers a mild, practical, and clean method for reducing nitriles. The protocol is tolerant of air and moisture and avoids the high toxicity associated with other nickel compounds. organic-chemistry.org

| Reducing Agent/System | Key Advantages | Typical Conditions |

|---|---|---|

| Ammonia Borane (NH₃BH₃) | Catalyst-free, environmentally benign (H₂ and NH₃ byproducts), tolerates many functional groups. acs.orgorganic-chemistry.org | Thermal decomposition, typically without a solvent or in a high-boiling solvent. |

| Nickel Boride (from NiCl₂ + NaBH₄) | Mild, tolerates air and moisture, reduced toxicity, clean reaction profile. organic-chemistry.org | Catalytic NiCl₂ with excess NaBH₄ in a solvent like methanol. |

| Catalytic Hydrogenation (H₂) | 100% atom economy, clean transformation. researchgate.net | H₂ gas, transition metal catalyst (e.g., Pd/C, Raney Ni), often requires pressure. |

| Diisopropylaminoborane (BH₂N(iPr)₂) | Reduces a large variety of nitriles in excellent yields. organic-chemistry.org | Used with a catalytic amount of LiBH₄. |

Reduced Reagent Consumption in Advanced Synthesis Protocols

Modern synthetic protocols increasingly focus on minimizing reagent consumption and waste generation, a principle of green chemistry. In the context of benzonitrile synthesis, this is often achieved through the use of catalytic processes and one-pot reactions. Catalytic methods, by definition, use a substoichiometric amount of a catalyst to facilitate a reaction, significantly reducing the need for stoichiometric reagents that are consumed in the reaction.

For instance, the synthesis of benzonitrile derivatives can be achieved through metal- and cyanide-free strategies. researchgate.netchemrxiv.org One such approach involves the N-heterocyclic carbene (NHC)-catalyzed conversion of aldehydes to nitriles. rsc.org This method uses an aminating agent and a base like cesium carbonate, with the NHC acting as an organocatalyst. rsc.org These catalytic cycles avoid the use of heavy metals and large quantities of reagents, leading to a more atom-economical process.

Stereoselective Synthesis

The synthesis of chiral molecules with high enantiomeric purity is a significant goal in modern organic chemistry. For benzonitrile derivatives, particularly those with axial chirality, stereoselective synthesis is key to accessing functionally important molecules.

Axially chiral benzonitriles, which possess a stereogenic axis due to restricted rotation around a biaryl bond, have remained largely unexplored due to synthetic challenges. dntb.gov.uaresearchgate.netresearchgate.net Recent advancements have demonstrated a powerful strategy for their atroposelective synthesis using N-heterocyclic carbene (NHC) organocatalysis. dntb.gov.uaresearchgate.netnih.gov

This methodology begins with a racemic mixture of 2-arylbenzaldehydes and employs a chiral aminoindanol-derived NHC as the organocatalyst. nih.gov The reaction proceeds with sulfonamides as a nitrogen source to form the nitrile functional group directly on the biaryl scaffold. researchgate.netnih.gov This approach affords a wide range of axially chiral benzonitriles with good to excellent yields and high levels of enantioselectivity. researchgate.net The success of the reaction is often enhanced by the presence of a hydroxyl group on the 2-arylbenzaldehyde substrate, which is believed to promote chirality control through non-covalent interactions with the catalyst-bound intermediate. nih.gov

The versatility of this method allows for the synthesis of atropisomeric benzonitriles with various substituents and substitution patterns. nih.gov These chiral products can be further transformed into other functional molecules, highlighting their potential as chiral catalysts or ligands in asymmetric synthesis. dntb.gov.uaresearchgate.net

Table 1: NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Benzonitriles nih.gov

| Aldehyde Substrate (55a-k) | NHC Catalyst | Product (56a-k) | Yield (%) | Enantiomeric Purity (ee %) |

| 55a | C18 | 56a | 95 | 95 |

| 55b | C18 | 56b | 93 | 94 |

| 55c | C18 | 56c | 96 | 96 |

| 55d | C18 | 56d | 91 | 92 |

| 55e | C18 | 56e | 88 | 93 |

| 55f | C18 | 56f | 90 | 94 |

| 55g | C18 | 56g | 85 | 91 |

| 55h | C18 | 56h | 89 | 95 |

| 55i | C18 | 56i | 92 | 96 |

| 55j | C18 | 56j | 87 | 93 |

| 55k | C18 | 56k | 94 | 95 |

A key feature of the NHC-catalyzed synthesis of axially chiral benzonitriles is the operation of a dynamic kinetic resolution (DKR) process. dntb.gov.uanih.gov DKR is a powerful strategy for transforming a racemic starting material into a single enantiomer of a product with a theoretical maximum yield of 100%, overcoming the 50% yield limitation of a standard kinetic resolution. frontiersin.org

In this specific synthesis, the NHC catalyst reacts at different rates with the two enantiomers of the racemic 2-arylbenzaldehyde. frontiersin.org Simultaneously, the unreactive or slower-reacting enantiomer of the starting material is rapidly racemized (its stereogenic axis inverts) under the reaction conditions. nih.govfrontiersin.org This in-situ racemization continuously replenishes the faster-reacting enantiomer, allowing the entire racemic mixture to be converted into a single, enantiomerically enriched product. nih.gov

Computational studies (DFT calculations) suggest that the process is intricately modulated by both covalent and non-covalent interactions involving the catalyst. dntb.gov.uanih.gov The rate-determining and stereo-determining step is proposed to be the loss of a p-toluenesulfinate group during the formation of the nitrile. dntb.gov.uanih.gov This sophisticated DKR process, catalyzed by the chiral NHC, is what enables the high enantioselectivities observed in the formation of these axially chiral benzonitriles. nih.gov This method represents an elegant and efficient approach to creating valuable, optically pure atropisomeric compounds from readily available racemic precursors. dntb.gov.uaresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Benzyloxy Benzonitrile

Reaction Pathway Elucidation

The diverse reactivity of 2-(benzyloxy)benzonitrile stems from the distinct chemical properties of its constituent parts. The benzyloxy group and the nitrile group can undergo a variety of transformations, including nucleophilic and electrophilic interactions, oxidation, reduction, and substitution reactions.

The nitrile group in this compound is a key site for nucleophilic attack. For instance, it can be reduced to an amine via an intermediate imine through nucleophilic addition of a hydride from a reducing agent like lithium aluminum hydride. evitachem.com The nitrile group itself can also act as a nucleophile in certain contexts, such as in enzyme inhibition where it may interact with active sites.

Conversely, the benzylamino group, if present as in the related compound 2-(benzylamino)benzonitrile (B112776), can act as a nucleophile, attacking electrophilic centers. The aromatic rings in this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. evitachem.com The electron-donating character of the benzyloxy group can activate the benzene (B151609) ring towards such substitutions.

The oxidation and reduction of this compound target different functional groups within the molecule.

Oxidation: The benzyloxy group is susceptible to oxidation. evitachem.comevitachem.com Under the influence of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide in acidic conditions, the electron-rich benzyloxy group can be oxidized, leading to the formation of the corresponding benzoic acid derivatives. evitachem.com The reaction proceeds through the oxidation of the benzylic carbon. libretexts.orgkhanacademy.org In some cases, the cyanomethyl group, if present, can also be oxidized to a carboxylic acid.

Reduction: The nitrile group is the primary site for reduction. evitachem.com Catalytic hydrogenation using a palladium on carbon catalyst or reaction with lithium aluminum hydride can reduce the nitrile group to a primary amine. evitachem.com The mechanism with lithium aluminum hydride involves a nucleophilic attack on the nitrile carbon, forming an intermediate imine which is then further reduced. evitachem.com In related compounds, the nitro group can also be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

The following table summarizes common reagents and conditions for these transformations:

| Reaction Type | Reagent(s) | Conditions | Product |

| Oxidation | Potassium permanganate or Chromium trioxide | Acidic conditions | Benzoic acid derivative |

| Reduction | Lithium aluminum hydride | - | Primary amine |

| Reduction | Catalytic hydrogenation (Palladium on carbon) | - | Primary amine |

Substitution reactions involving this compound can occur at both the aromatic ring and the benzylic position.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation or alkylation, typically using a Lewis acid catalyst like aluminum chloride. evitachem.com The position of substitution is influenced by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): In appropriately substituted analogs, such as those containing a leaving group like fluorine, nucleophilic aromatic substitution can occur. For instance, a fluoride (B91410) at the 4-position can be displaced by a benzyloxy nucleophile under basic conditions in a polar aprotic solvent. The synthesis of related compounds often involves the reaction of a hydroxybenzonitrile with a benzyl (B1604629) halide via an SNAr or Williamson ether synthesis mechanism. mdpi.com

Substitution at the Benzylic Position: The benzyloxy group itself can be substituted through nucleophilic aromatic substitution reactions. The dynamics of such substitutions can be complex, with studies on related systems showing differences in the chemical behavior of regioisomers. researchgate.net For example, in some cases, substitution at the bay region of a molecule can lead to different products depending on the isomer. researchgate.net

Oxidation and Reduction Mechanisms

Catalytic Reaction Mechanisms

Catalytic processes significantly expand the synthetic utility of this compound, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new bonds. jyu.fi The general mechanism involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The reaction is initiated by the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically a Pd(0) complex. jyu.filibretexts.orgnih.gov This increases the oxidation state of the metal center by two.

Transmetallation: In this step, an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the metal catalyst. jyu.filibretexts.orgnih.gov This step often requires the activation of the organometallic reagent with a base. jyu.fi

Reductive Elimination: The final step involves the formation of the new bond and the regeneration of the active catalyst. jyu.filibretexts.orgnih.gov The two organic groups on the metal center couple and are eliminated, reducing the oxidation state of the metal back to its initial state.

This catalytic cycle is a cornerstone of modern organic synthesis and is applicable to a wide range of substrates, including derivatives of this compound. jyu.fiacs.org

The efficiency and selectivity of catalytic reactions are highly dependent on the nature of the active catalytic species and the ligands coordinated to the metal center. numberanalytics.comuobabylon.edu.iq

Active Catalytic Species: The catalytically active species is the specific form of the catalyst that directly participates in the catalytic cycle. numberanalytics.com Understanding this species is crucial for optimizing reaction conditions. numberanalytics.com For example, in some copper-catalyzed reactions, the active species can access various oxidation states (Cu(I), Cu(II), Cu(III)), enabling both one- and two-electron processes. nih.govcube-synergy.eu

Ligand Effects: Ligands play a critical role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. acs.orgnumberanalytics.com The electronic and steric properties of the ligands can affect each step of the catalytic cycle. For instance, bulky phosphine (B1218219) ligands can facilitate reversible oxidative addition. scholaris.ca Bidentate ligands with a large "bite angle" can promote reductive elimination by forcing the coupling partners into a cis geometry. nih.gov In some cases, the ligand itself can participate in the reaction mechanism, as seen in metal-ligand cooperativity with pincer complexes. researchgate.net

Enzyme-Guided Specificity in In Situ Click Reactions

Extensive research into the scientific literature and chemical databases reveals no specific studies or detailed mechanistic investigations concerning the role of This compound in enzyme-guided in situ click reactions.

In situ click chemistry is a powerful technique for identifying potent enzyme inhibitors by using the enzyme's active site as a template to assemble the inhibitor from smaller, reactive fragments. rsc.org The enzyme guides the spatial orientation of an azide- and an alkyne-containing fragment, thereby accelerating their cycloaddition to form a triazole-linked inhibitor with high affinity and specificity. This target-guided synthesis approach has been successfully applied to various enzymes, including acetylcholinesterase, carbonic anhydrase II, and HIV-1 protease.

While the principle of enzyme-guided specificity in in situ click reactions is well-established, there is no available research that specifically employs or elucidates the behavior of This compound as a building block in such a reaction. The literature focuses on general principles and the application of this methodology with other chemical entities. ntu.edu.sg

Therefore, no research findings or data tables detailing the enzyme-guided specificity, reaction conditions, or outcomes for in situ click reactions involving This compound can be provided.

Advanced Characterization Methodologies for 2 Benzyloxy Benzonitrile and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide a molecular-level fingerprint, enabling researchers to confirm structures, assess purity, and understand conformational features.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs radiation is highly sensitive to its local electronic environment, providing a wealth of structural data.

Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 2-(benzyloxy)benzonitrile and its derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings and the crucial benzylic methylene (B1212753) (-OCH₂Ar) protons.

The benzylic protons are particularly diagnostic, typically appearing as a singlet since they have no adjacent protons to couple with. This signal is found in a characteristic downfield region due to the deshielding effect of the adjacent oxygen atom. For instance, in a complex derivative, 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline, the methylene protons of the O–CH₂–Ar group are observed as a singlet at a chemical shift (δ) of 4.73 ppm. nih.gov In another example involving a larger molecular assembly, 5,11,17,23-tetra-tert-butyl-25-(2-cyanobenzyloxy)-26,27,28-trihydroxycalixarene, these benzylic protons appear as a singlet at δ 5.21 ppm.

The aromatic protons of the benzonitrile (B105546) and benzyl (B1604629) groups resonate further downfield, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by the substitution pattern on each ring, providing confirmation of the isomeric structure. For example, in the aforementioned calixarene (B151959) derivative, the protons of the 2-benzonitrile moiety appear as distinct multiplets, including a triplet at 7.75 ppm and a doublet at 8.62 ppm, which can be assigned to specific positions on the ring.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Example Compound | Observed Shift (δ) (ppm) | Multiplicity | Citation |

| Benzylic (-OCH₂Ar) | 4.5 - 5.5 | 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline | 4.73 | Singlet | nih.gov |

| Benzylic (-OCH₂Ar) | 4.5 - 5.5 | 5,11,17,23-tetra-tert-butyl-25-(2-cyanobenzyloxy)-26,27,28-trihydroxycalixarene | 5.21 | Singlet | |

| Aromatic (Ar-H) | 6.5 - 8.7 | 5,11,17,23-tetra-tert-butyl-25-(2-cyanobenzyloxy)-26,27,28-trihydroxycalixarene | 7.75 - 8.62 | Multiplets |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the elucidation of the complete carbon skeleton. Key signals in the ¹³C NMR spectrum of this compound derivatives include the nitrile carbon (C≡N), the benzylic carbon (-OCH₂Ar), and the various aromatic carbons.

The nitrile carbon is typically observed in the range of δ 115-120 ppm. The benzylic carbon signal appears around δ 60-70 ppm. In the spectrum of 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline, the methylene carbon of the benzyl group gives a signal at δ 63.52 ppm. nih.gov The aromatic carbons resonate in the δ 110-160 ppm region, with carbons directly attached to the oxygen or nitrile group appearing at the extremes of this range due to strong electronic effects.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) | Example Compound | Observed Shift (δ) (ppm) | Citation |

| Nitrile (-C≡N) | 115 - 120 | General | Not specified in sources | |

| Benzylic (-OCH₂Ar) | 60 - 75 | 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline | 63.52 | nih.gov |

| Aromatic (Ar-C) | 110 - 160 | General | Not specified in sources |

Vibrational spectroscopy, which includes both IR and Raman techniques, probes the vibrational modes of a molecule. Specific chemical bonds and functional groups vibrate at characteristic frequencies, making these methods excellent for functional group identification.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. The stretching vibration of this group gives rise to a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. In a calixarene derivative featuring a 2-cyanobenzyloxy moiety, this C≡N stretch was identified precisely at 2226 cm⁻¹. Other key signals include strong C-O stretching vibrations for the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹) and various bands corresponding to aromatic C=C and C-H stretching and bending.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound | Observed Wavenumber (cm⁻¹) | Citation |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | 5,11,17,23-tetra-tert-butyl-25,27-bis-(2-cyanobenzyloxy)-26,28-dihydroxycalixarene | 2226 | |

| Aryl Ether (Ar-O-CH₂) | Asymmetric Stretch | 1230 - 1270 | General | Not specified in sources | |

| Aryl Ether (Ar-O-CH₂) | Symmetric Stretch | 1020 - 1075 | General | Not specified in sources | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | General | Not specified in sources | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | General | Not specified in sources |

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic laser light. A key principle of Raman spectroscopy is that vibrations that cause a significant change in molecular polarizability result in strong Raman signals. Symmetrical, non-polar bonds tend to be strong Raman scatterers, while they may be weak in the IR spectrum.

For this compound, the C≡N triple bond is expected to produce a very strong and sharp signal in the FT-Raman spectrum due to the highly polarizable nature of the triple bond. In the Raman spectrum of the parent compound benzonitrile, this characteristic stretching vibration appears at 2229.4 cm⁻¹. This provides a reliable reference point for the analysis of this compound and its derivatives. The symmetric breathing vibrations of the aromatic rings also typically give rise to strong Raman bands, which are useful for fingerprinting the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound | Observed Wavenumber (cm⁻¹) | Citation |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Benzonitrile | 2229.4 | |

| Aromatic Ring | Ring Breathing | ~1000 and ~1600 | General | Not specified in sources |

Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance (ATR-FTIR) and Confocal Raman Microscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Confocal Raman Microscopy are powerful, non-destructive vibrational spectroscopy techniques that provide complementary information about the molecular structure of a sample. eie.gr They are particularly useful for identifying the functional groups present in a molecule.

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy measures the absorption of infrared radiation by a sample. The technique is surface-sensitive and requires minimal sample preparation. When analyzing this compound, the ATR-FTIR spectrum would display characteristic absorption bands corresponding to its distinct functional groups. For instance, the nitrile group (C≡N) exhibits a sharp, intense absorption in the 2260-2200 cm⁻¹ region. The C-O-C stretching of the ether linkage would appear in the 1300-1000 cm⁻¹ range, while absorptions related to the aromatic rings (C=C stretching, C-H bending) would be observed in the 1600-1400 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. researchgate.net

Confocal Raman Microscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. It offers high spatial resolution and is highly sensitive to non-polar bonds, making it complementary to FTIR. eie.grresearchgate.net For this compound, Raman spectroscopy would also detect the C≡N stretch, which is typically a strong and sharp band. The symmetric "breathing" modes of the aromatic rings often produce very strong Raman signals. The distinction between different lipid mixtures based on spectral dissimilarities in the high wavenumber region (∼2850-3000 cm⁻¹) is a known application of Raman spectroscopy. researchgate.net

The complementary nature of these two techniques allows for a comprehensive vibrational analysis, confirming the presence of all key functional moieties within the this compound structure. eie.gr

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | C-H Stretch | FTIR/Raman | 3100-3000 | Medium-Weak |

| Aliphatic C-H (CH₂) | C-H Stretch | FTIR/Raman | 3000-2850 | Medium |

| Nitrile | C≡N Stretch | FTIR/Raman | 2260-2200 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | FTIR/Raman | 1600-1450 | Medium-Strong |

| Ether | C-O-C Stretch | FTIR | 1300-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. sci-hub.se It provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding n-electrons. uu.nl For aromatic compounds like this compound, UV-Vis spectroscopy is used to characterize the conjugated π-systems.

The spectrum of this compound is expected to be dominated by strong absorptions in the ultraviolet region, arising from π→π* electronic transitions within the two aromatic rings (the benzonitrile and benzyl moieties). The presence of the ether linkage and the nitrile group can influence the position (λ_max) and intensity of these absorption bands compared to unsubstituted benzene. For reference, benzonitrile itself shows absorption bands in the near ultraviolet region. nist.gov The analysis of derivatives, such as phthalocyanines synthesized from phthalonitriles, frequently relies on UV-Vis spectroscopy to confirm the formation of the extended macrocyclic system, which exhibits characteristic Q-bands in the visible region. researchgate.netresearchgate.net This demonstrates the utility of the technique in tracking electronic changes during the synthesis of nitrile derivatives.

Table 2: UV-Vis Spectroscopy Application for this compound

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|---|---|

| Benzene Ring (Benzyl) | π → π* | ~204 nm, ~256 nm |

Note: λ_max values are approximate and can be influenced by solvent and substitution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound. rsc.org Coupled with chromatographic techniques, it also serves to separate and identify components in a mixture.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is suitable for the analysis of volatile and thermally stable compounds. A sample of this compound injected into a GC-MS system would first be vaporized and separated from any volatile impurities on a capillary column. csic.es As the compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with a series of fragment ion peaks that form a unique "fingerprint." This fragmentation pattern can be compared to spectral libraries (e.g., NIST) and used to confirm the compound's structure. nih.govscispace.com GC-MS is therefore a primary method for assessing the purity and confirming the identity of synthesized this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly preferred method due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are not volatile or are thermally labile. rsc.orgnih.gov The sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). d-nb.info

In tandem mass spectrometry (MS/MS), a specific ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting fragment ions are analyzed. This process provides detailed structural information and enhances specificity. mdpi.com This technique is invaluable for distinguishing between isomers and for identifying unknown derivatives in a complex mixture.

MALDI-TOF-MS is a soft ionization technique primarily used for the analysis of large and fragile molecules like proteins and polymers, but it can also be applied to organic molecules. rcpath.org The sample is co-crystallized with an energy-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and irradiated with a laser pulse. mdpi.com This process desorbs and ionizes the analyte molecules with minimal fragmentation, typically producing singly charged ions like [M+H]⁺ or [M+Na]⁺. The time-of-flight (TOF) analyzer then measures the mass-to-charge ratio with high accuracy. While less common for small molecules like this compound itself, MALDI-TOF could be particularly useful for characterizing larger, non-volatile derivatives or polymers synthesized from it. rcpath.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental formula. filab.fr HRMS instruments, such as TOF or Orbitrap analyzers, can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or more decimal places). filab.frrsc.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For a newly synthesized sample of this compound, obtaining an HRMS spectrum is the definitive step to confirm its identity. The experimentally measured mass of the molecular ion is compared to the theoretically calculated mass for the expected formula (C₁₄H₁₁NO). A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the correct elemental composition. beilstein-journals.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Species | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for elucidating the precise atomic arrangement within a crystalline solid, offering unambiguous structural confirmation.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the molecular and crystal structure of a compound. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of a derivative, 2-[2-(benzyloxy)benzylidene]malononitrile, was determined using this method. nih.gov The analysis revealed a triclinic crystal system. nih.gov In a related compound, 4-benzyloxy-3-methoxybenzonitrile, the two aromatic rings were found to be oriented at a dihedral angle of 81.65 (3)°. researchgate.net The solid-state packing of this molecule is stabilized by weak intermolecular C-H···N hydrogen bonds, which link the molecules into chains. researchgate.net

Detailed crystallographic data for such derivatives are crucial for understanding their solid-state properties and for designing new materials. nih.gov

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref |

| 2-[2-(Benzyloxy)benzylidene]malononitrile | C₁₇H₁₂N₂O | Triclinic | P-1 | 7.2959(9) | 9.4963(12) | 11.0280(14) | 97.709(3) | 107.953(3) | 105.155(3) | 682.13(15) | 2 | nih.gov |

| 4-Benzyloxy-3-methoxybenzonitrile | C₁₅H₁₃NO₂ | Monoclinic | P2₁/c | 13.918(3) | 4.6711(8) | 20.370(4) | 90 | 108.91(1) | 90 | 1251.9(4) | 4 | researchgate.net |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. ijrti.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a substance. umich.edulibretexts.org A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. libretexts.org

For benzyloxybenzonitrile derivatives, common solvent systems for TLC include mixtures of hexane (B92381) and ethyl acetate (B1210297). researchgate.net For example, a mobile phase of 20% ethyl acetate in hexane gives a retention factor (Rf) of 0.50 for 3-(benzyloxy)benzonitrile (B1268339). The separated spots are often visualized under UV light, where UV-active compounds appear as dark spots on a fluorescent background. umich.edu

Interactive Data Table: TLC Parameters for Benzonitrile Derivatives

| Compound | Stationary Phase | Mobile Phase | Rf Value | Visualization | Ref |

| 3-(Benzyloxy)benzonitrile | Silica Gel | 20% Ethyl Acetate/Hexane | 0.50 | UV Light | |

| Benzaldehyde (B42025) derivatives (general) | Silica Gel | Hexane-Ethyl Acetate (3:1) | Varies | UV Light | researchgate.net |

| Phenyl benzoate (B1203000) hydrolysis | Silica Gel | Hexane-Ethyl Acetate (15:1) | Varies | UV Light | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ijrti.org It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with a stationary phase, leading to higher resolution and faster separation times. ijrti.org

For the analysis of this compound and its derivatives, reverse-phase HPLC is commonly employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The purity of compounds like 3-(benzyloxy)benzonitrile can be confirmed using a C18 column with an acetonitrile/water mobile phase. The choice of column and mobile phase is critical for achieving optimal separation. lcms.cz For instance, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid can be used to analyze 2-benzyloxyphenol, a related compound. sielc.com

Interactive Data Table: HPLC Conditions for Benzonitrile Derivatives

| Compound/Analyte | Column Type | Mobile Phase | Detector | Ref |

| 3-(Benzyloxy)benzonitrile | C18 | Acetonitrile/Water | UV | |

| 2-Benzyloxyphenol | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| Benzonitrile, Toluene (B28343), Benzylamine | Primesep A | Water, Acetonitrile, Sulfuric Acid | UV (210 nm) | sielc.com |

Computational and Theoretical Studies of 2 Benzyloxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, enabling the investigation of molecular properties with a high degree of accuracy. irjweb.com These methods are broadly used to predict a wide array of molecular characteristics, including geometries, electronic structures, and spectroscopic data. alrasheedcol.edu.iq

Density Functional Theory (DFT) has emerged as a leading method for studying the electronic structure of molecules. irjweb.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. alrasheedcol.edu.iq DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.nettandfonline.com The B3LYP functional is a popular hybrid functional used in DFT calculations. researchgate.net

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. arxiv.org This process, called geometry optimization, involves finding the minimum energy structure on the potential energy surface. rub.deresearchgate.net The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. alrasheedcol.edu.iq For complex molecules, this process iteratively adjusts the atomic coordinates to find the lowest energy conformation. researchgate.net The accuracy of the optimized geometry can be validated by comparing the calculated parameters with experimental data, often showing good agreement. scielo.org.za

No specific optimized geometry data for 2-(Benzyloxy)benzonitrile was found in the search results. The following table is a hypothetical representation of typical data obtained from such a calculation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-C (phenyl) | 1.39 - 1.41 |

| C-O | 1.36 | |

| O-CH₂ | 1.43 | |

| C-CN | 1.45 | |

| C≡N | 1.15 | |

| Bond Angle | C-O-C | 118.5 |

| O-C-C (phenyl) | 120.0 | |

| C-C-CN | 119.8 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally indicates higher reactivity. nih.gov These calculations provide insights into charge transfer interactions within the molecule. science.gov

No specific HOMO-LUMO data for this compound was found in the search results. The following table is a hypothetical representation of typical data obtained from such a calculation.

Table 2: Hypothetical HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. tandfonline.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net Red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, prone to nucleophilic attack. researchgate.net Green and yellow regions typically represent areas of near-zero or slightly electron-rich potential, respectively. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and identifying sites for chemical reactions. orientjchem.org

For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would likely exhibit a positive potential.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to understand the distribution of electronic charge within a molecule. icm.edu.pl Mulliken charge analysis assigns a partial charge to each atom, providing a simple picture of the charge distribution. icm.edu.pl

NBO analysis, on the other hand, provides a more detailed and chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the classic Lewis structure. uni-muenchen.de This method allows for the study of charge delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions can be quantified using second-order perturbation theory. uni-muenchen.de NBO analysis is a powerful tool for understanding the stability of a molecule arising from these delocalization effects. icm.edu.pl

No specific Mulliken charge or NBO analysis data for this compound was found in the search results. The following table is a hypothetical representation of typical data obtained from such a calculation.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (e) |

| O1 | -0.55 |

| N1 | -0.40 |

| C (nitrile) | +0.15 |

| C (attached to O) | +0.45 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, including their infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, theoretical IR and Raman spectra can be generated. nih.gov These calculated spectra are often in good agreement with experimental data, aiding in the assignment of vibrational modes to specific molecular motions. scielo.org.za

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions and their oscillator strengths. scielo.org.zafaccts.de This allows for the assignment of absorption bands observed in the experimental spectrum. researchgate.net The comparison between theoretical and experimental spectra serves as a powerful validation of the computational methodology and provides a deeper understanding of the molecule's vibrational and electronic properties. nih.gov

No specific predicted spectroscopic data for this compound was found in the search results. The following table is a hypothetical representation of typical data obtained from such a calculation.